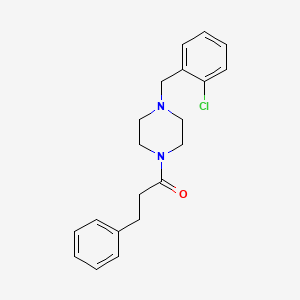

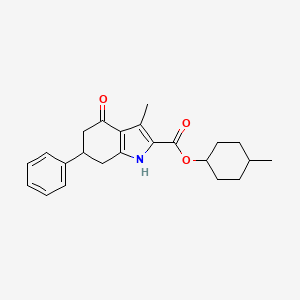

![molecular formula C15H14ClNO5S B4713323 methyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4713323.png)

methyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate

Descripción general

Descripción

Methyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate is a chemical compound with potential interest in various fields of synthetic chemistry and pharmaceuticals. This molecule, due to its structural features, may serve as a scaffold for the development of new bioactive molecules, leveraging the pharmacophore of the sulfonylamino benzoate moiety.

Synthesis Analysis

The synthesis of compounds similar to this compound involves various synthetic routes that can be tailored to introduce the sulfonylamino group to the benzoate scaffold. These synthetic strategies may include multi-step reactions starting from simple precursors to complex intermediates, highlighting the versatility of organic synthesis methods in creating compounds with specific functional groups (Farooq & Ngaini, 2019).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of the sulfonylamino group attached to a benzoate core, which may influence its chemical reactivity and physical properties. Techniques like NMR spectroscopy and X-ray crystallography can be used to elucidate the structure, providing insights into the spatial arrangement of atoms and the electronic environment within the molecule (Issac & Tierney, 1996).

Chemical Reactions and Properties

The reactivity of this compound towards various chemical reactions, such as hydroxylation, amination, and carbenoid insertion, showcases its potential as a versatile intermediate in organic synthesis. Metalloporphyrin catalysts, for instance, have been used for the selective functionalization of saturated C-H bonds, a method that could be applicable to derivatives of this compound for creating diverse molecular architectures (Che et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of methyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is part of the Wnt signaling pathway, which is involved in cell growth and differentiation.

Mode of Action

This compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation .

Biochemical Pathways

The compound affects the Wnt signaling pathway by targeting β-catenin The degradation of β-catenin disrupts the pathway, leading to downstream effects on cell growth and differentiation

Result of Action

The molecular effect of the action of this compound is the degradation of β-catenin . This can lead to changes in cell growth and differentiation, potentially influencing various cellular processes. The exact cellular effects depend on the specific cell type and the context in which the compound is used.

Propiedades

IUPAC Name |

methyl 2-[(3-chloro-4-methoxyphenyl)sulfonylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO5S/c1-21-14-8-7-10(9-12(14)16)23(19,20)17-13-6-4-3-5-11(13)15(18)22-2/h3-9,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKJDTGWLAYWFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[2-(4-methoxyphenoxy)butanoyl]-4-piperidinecarboxylate](/img/structure/B4713251.png)

![N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-4-[(3-methoxyphenoxy)methyl]benzamide](/img/structure/B4713263.png)

![2-{4-[2-(2,4-difluorophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4713269.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4713270.png)

![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-propylacetamide](/img/structure/B4713282.png)

![5-[({2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethyl}amino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4713300.png)

![5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4713331.png)

![5-(5-{[1-(4-iodophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4713345.png)

![N-[1-(4-ethoxyphenyl)ethyl]-5-methyl-2-furamide](/img/structure/B4713346.png)